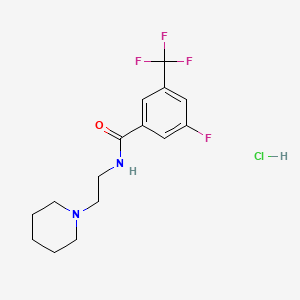

CL-385319

Description

BenchChem offers high-quality CL-385319 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CL-385319 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H19ClF4N2O |

|---|---|

Molecular Weight |

354.77 g/mol |

IUPAC Name |

3-fluoro-N-(2-piperidin-1-ylethyl)-5-(trifluoromethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H |

InChI Key |

FEMIHMMAZDXYBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to CL-385319: An Influenza Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of CL-385319, a potent inhibitor of influenza A virus entry. Detailed experimental protocols and data are presented to facilitate further research and development in the field of antiviral therapeutics.

Chemical Structure and Properties of CL-385319

CL-385319 is chemically defined as 3-fluoro-N-(2-(1-piperidinyl)ethyl)-5-(trifluoromethyl)benzamide.[1] It is an N-substituted piperidine compound.[1][2]

Synthesis: CL-385319 can be synthesized by reacting 1-(2-aminoethyl) piperidine with 3-fluoro-5-(trifluoromethyl)benzoyl chloride in methylene chloride at room temperature. The hydrochloride salt of the product is then collected by filtration.

Antiviral Activity and Cytotoxicity

CL-385319 exhibits inhibitory activity against various influenza A virus subtypes, including H1N1, H2N2, and notably, the highly pathogenic H5N1 avian influenza A virus.[1][2] Its mechanism of action is targeted at the viral entry stage, specifically by interfering with the function of the hemagglutinin (HA) protein.[1][2]

| Parameter | Value | Cell Line | Virus Strain |

| IC50 | 27.03 ± 2.54 µM | MDCK | H5N1 |

| CC50 | 1.48 ± 0.01 mM | MDCK | N/A |

Table 1: In vitro antiviral activity and cytotoxicity of CL-385319.[1][2]

Mechanism of Action: Inhibition of Hemagglutinin (HA)-Mediated Membrane Fusion

CL-385319 functions by preventing the low pH-induced conformational change in the influenza virus hemagglutinin (HA) protein, a critical step for viral and endosomal membrane fusion. By binding to a pocket in the stem region of the HA2 subunit, CL-385319 stabilizes the pre-fusion conformation of HA at a neutral pH. This inhibition of the fusogenic process effectively blocks viral entry into the host cell.[2]

Computer-aided molecular docking studies suggest that CL-385319 binds to a cavity in the HA2 stem region.[2] Site-directed mutagenesis studies have identified that mutations at residues M24 in HA1 and F110 in HA2 confer resistance to CL-385319, indicating their critical role in the binding of the compound.[2]

References

CL-385319: A Technical Overview of its Discovery and Early Development as an Influenza A Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and early-stage development of CL-385319, a small molecule inhibitor of influenza A virus entry. The information is compiled from publicly available scientific literature and is intended for a technical audience in the fields of virology, medicinal chemistry, and drug development.

Introduction and Discovery

CL-385319 was first identified as a potent inhibitor of influenza A virus replication by scientists at Wyeth-Ayerst Research.[1][2] Its discovery was the result of a screening campaign of their chemical library for antiviral compounds.[1][2] The initial findings were published in 1999 in the Journal of Virology, establishing CL-385319 as a novel agent that interferes with the fusogenic function of the viral hemagglutinin (HA) protein.[1][2] This compound, an N-substituted piperidine, showed specific activity against H1 and H2 subtypes of influenza A virus.[1][2]

Chemical Synthesis

CL-385319, with the chemical name 3-fluoro-N-(2-(1-piperidinyl)ethyl)-5-(trifluoromethyl)benzamide, is synthesized through a straightforward amidation reaction. The process involves reacting 1-(2-aminoethyl)piperidine with 5-fluoro-3-trifluoromethylbenzoyl chloride in a suitable solvent such as methylene chloride at room temperature. The resulting hydrochloride salt of CL-385319 can then be collected by filtration.

Mechanism of Action: Inhibition of Viral Fusion

CL-385319 exerts its antiviral effect by inhibiting the entry of the influenza virus into the host cell.[3][4] This is achieved by specifically targeting the viral hemagglutinin (HA) protein, which is crucial for both receptor binding and the subsequent fusion of the viral and endosomal membranes.

The mechanism can be broken down into the following key steps:

-

Binding to Hemagglutinin: CL-385319 binds to a pocket located in the stem region of the HA trimer, in proximity to the HA2 fusion peptide.[1][2][4]

-

Stabilization of the Pre-fusion Conformation: This binding stabilizes the HA protein in its pre-fusion conformation.[4]

-

Inhibition of Low pH-Induced Conformational Change: The low pH environment of the endosome normally triggers a significant conformational change in HA, which is essential for membrane fusion. By stabilizing the pre-fusion state, CL-385319 blocks this critical conformational rearrangement.[1][2][4]

This inhibition of HA-mediated membrane fusion effectively halts the viral life cycle at an early stage, preventing the release of the viral genome into the host cell cytoplasm.

Signaling Pathway Diagram

References

- 1. Inhibition of influenza A virus replication by compounds interfering with the fusogenic function of the viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Influenza A Virus Replication by Compounds Interfering with the Fusogenic Function of the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of CL-385319 Against H5N1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of CL-385319, an N-substituted piperidine compound, against the highly pathogenic H5N1 avian influenza virus. The document details the compound's inhibitory effects, mechanism of action, and the experimental protocols used to determine its antiviral activity.

Quantitative Efficacy Data

CL-385319 has demonstrated significant inhibitory activity against H5N1 influenza A virus in vitro. The following tables summarize the key quantitative data from studies conducted in Madin-Darby Canine Kidney (MDCK) cells.

Table 1: Antiviral Activity and Cytotoxicity of CL-385319 against H5N1 Virus

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (50% Inhibitory Concentration) | MDCK | 27.03 ± 2.54 µM | [1][2] |

| CC₅₀ (50% Cytotoxic Concentration) | MDCK | 1.48 ± 0.01 mM | [1][2] |

Table 2: Inhibitory Activity of CL-385319 against Various H5N1 Pseudoviruses

| Pseudovirus Strain (Hemagglutinin from) | IC₅₀ (µM) |

| A/Thailand/Kan353/2004 | 4.00 ± 0.38 |

| A/Qinghai/59/2005 | 1.50 ± 0.13 |

| A/Xinjiang/1/2006 | 2.22 ± 0.24 |

| A/Anhui/1/2005 | 0.37 ± 0.12 |

| A/Hong Kong/156/1997 | 2.62 ± 0.08 |

Mechanism of Action: Inhibition of Viral Entry

CL-385319 exerts its antiviral effect by specifically targeting the viral entry stage of the H5N1 life cycle.[1][3] The compound does not inhibit the activity of N1-type neuraminidase, nor does it block the adsorption of the H5 hemagglutinin (HA) to chicken red blood cells.[1][2]

Instead, molecular docking analyses suggest that CL-385319 binds to a cavity in the stem region of the HA2 subunit of the hemagglutinin protein.[1][2] This interaction is believed to stabilize the HA trimer at a neutral pH, thereby preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[3][4] Site-directed mutagenesis studies have identified that mutations at residues M24 in HA1 and F110 in HA2 confer resistance to CL-385319, further supporting the proposed binding site and mechanism.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro efficacy of CL-385319 against H5N1.

Cell Culture and Virus Propagation

Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. H5N1 virus stocks are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.

References

- 1. Roles of the hemagglutinin of influenza A virus in viral entry and development of antiviral therapeutics and vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDCK and Vero cells for influenza virus vaccine production: a one-to-one comparison up to lab-scale bioreactor cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a safe and convenient neutralization assay for rapid screening of influenza HA-specific neutralizing monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. izsvenezie.com [izsvenezie.com]

CL-385319: A Technical Guide to its Application as a Probe for Influenza Virus Entry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CL-385319, a potent small-molecule inhibitor of influenza virus entry. It is designed to equip researchers and drug development professionals with the necessary information to utilize CL-385319 as a probe to investigate the mechanisms of influenza virus fusion and to evaluate novel antiviral strategies targeting this critical step in the viral life cycle.

Executive Summary

CL-385319 is an N-substituted piperidine that has been identified as a specific inhibitor of influenza A virus entry.[1] It acts by targeting the viral hemagglutinin (HA) protein, a key player in the initial stages of infection, including receptor binding and membrane fusion.[2][3] By binding to a conserved pocket in the stem region of HA, CL-385319 stabilizes the protein in its neutral pH, pre-fusion conformation.[2][3] This action prevents the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the host cell cytoplasm.[2][3] This guide details the quantitative data supporting its antiviral activity, provides comprehensive experimental protocols for its use, and illustrates the key molecular interactions and experimental workflows.

Quantitative Data

The antiviral activity and cytotoxicity of CL-385319 have been evaluated against various influenza A virus strains, particularly the highly pathogenic H5N1 subtype. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of CL-385319

| Parameter | Cell Line | Virus Strain | Value | Reference |

| IC50 | MDCK | H5N1 (A/Vietnam/1194/2004) | 27.03 ± 2.54 µM | [1][4] |

| CC50 | MDCK | - | 1.48 ± 0.01 mM | [1][4] |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of the cells.

Table 2: Inhibitory Activity of CL-385319 against Pseudoviruses with Hemagglutinin from Different H5N1 Strains

| H5N1 Strain | Inhibition | Reference |

| A/Thailand/Kan353/2004 | Yes | [5] |

| A/Hong Kong/156/1997 | Yes | [5] |

| A/Qinghai/59/2005 | Yes | [5] |

| A/Xinjiang/1/2006 | Yes | [5] |

| A/Anhui/1/2005 | Yes | [5] |

Mechanism of Action: Targeting Hemagglutinin-Mediated Fusion

CL-385319's mechanism of action is centered on the inhibition of the conformational changes in the influenza hemagglutinin (HA) protein that are essential for viral entry.

Following receptor-mediated endocytosis, the influenza virus is trafficked into the endosome. The acidic environment of the late endosome triggers a dramatic and irreversible conformational change in the HA protein. This change exposes the fusion peptide, a hydrophobic region at the N-terminus of the HA2 subunit, which then inserts into the endosomal membrane. This process brings the viral and endosomal membranes into close proximity, leading to membrane fusion and the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.

CL-385319 binds to a conserved "induced fit" pocket within the stem region of the HA trimer.[2][3] This binding stabilizes the pre-fusion conformation of HA, even at low pH.[2][3] By preventing the necessary conformational rearrangements, CL-385319 effectively blocks the fusion process and traps the virus within the endosome, thus inhibiting infection.[2][3]

Below is a diagram illustrating the mechanism of action of CL-385319.

References

- 1. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the mechanism of membrane fusion: site-specific mutagenesis of the hemagglutinin of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudotype-Based Neutralization Assays for Influenza: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement [frontiersin.org]

Understanding the Fusogenic Function of Influenza Hemagglutinin with the Inhibitor CL-385319: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of CL-385319, a small molecule inhibitor of influenza A virus entry. By targeting the hemagglutinin (HA) protein, CL-385319 effectively neutralizes the virus's ability to fuse with host cell membranes, a critical step in the viral life cycle. This document outlines the molecular basis of this inhibition, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying pathways and workflows.

Introduction to CL-385319 and its Antiviral Activity

CL-385319 is an N-substituted piperidine compound that has demonstrated potent antiviral activity against various subtypes of influenza A virus, including H1, H2, and H5 strains.[1][2] Its primary mechanism of action is the inhibition of the fusogenic function of the viral hemagglutinin protein.[1][2] Unlike neuraminidase inhibitors, which prevent the release of progeny virions from infected cells, CL-385319 acts at an earlier stage of infection by blocking viral entry.[1][2]

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The entry of the influenza virus into a host cell is a multi-step process initiated by the binding of the HA1 subunit of hemagglutinin to sialic acid receptors on the cell surface. Following endocytosis, the acidic environment of the endosome triggers a significant conformational change in the HA protein. This rearrangement primarily involves the HA2 subunit, which exposes a "fusion peptide" that inserts into the endosomal membrane. Further refolding of HA2 brings the viral and endosomal membranes into close proximity, leading to their fusion and the release of the viral genome into the cytoplasm.

CL-385319 disrupts this critical fusion process.[1][2] Molecular docking and mutagenesis studies have revealed that CL-385319 binds to a conserved cavity in the stem region of the HA2 subunit.[1][3][4] This binding stabilizes the pre-fusion conformation of hemagglutinin, preventing the low pH-induced conformational changes necessary for fusion peptide exposure and membrane fusion.[3][4] By locking HA in its pre-fusion state, CL-385319 effectively blocks the virus's ability to deliver its genetic material into the host cell.

Quantitative Data Summary

The antiviral efficacy of CL-385319 has been quantified in various in vitro assays. The following table summarizes key data points for its activity against H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

| Parameter | Value | Cell Line | Virus Strain | Citation |

| IC50 | 27.03 ± 2.54 µM | MDCK | H5N1 (A/Thailand/Kan353/2004) | [1][2] |

| CC50 | 1.48 ± 0.01 mM | MDCK | N/A | [1][2] |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes a 50% reduction in the activity of a biological target. CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of viable cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of CL-385319.

Pseudovirus-Based Neutralization Assay

This assay is a safe and effective method to quantify the inhibitory effect of a compound on viral entry mediated by a specific viral envelope protein, in this case, influenza hemagglutinin.

Objective: To determine the IC50 of CL-385319 against HA-mediated viral entry.

Materials:

-

HEK293T cells

-

MDCK target cells

-

Plasmids:

-

Lentiviral or retroviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP)

-

Plasmid expressing influenza hemagglutinin (e.g., from an H5N1 strain)

-

Plasmid expressing influenza neuraminidase (optional, but recommended for efficient pseudovirus release)

-

Packaging plasmids (for lentiviral systems)

-

-

Transfection reagent (e.g., calcium phosphate or lipid-based)

-

DMEM supplemented with 10% FBS and antibiotics

-

CL-385319

-

Luciferase assay reagent (if using a luciferase reporter)

-

96-well cell culture plates (white, clear-bottom for luminescence)

Procedure:

-

Pseudovirus Production: a. Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency. b. Co-transfect the cells with the lentiviral/retroviral backbone, HA expression plasmid, NA expression plasmid (optional), and packaging plasmids using a suitable transfection reagent. c. Incubate the cells at 37°C in a CO2 incubator. d. Harvest the supernatant containing the pseudoviruses at 48 and 72 hours post-transfection. e. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. f. The pseudovirus stock can be stored at -80°C.

-

Neutralization Assay: a. Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight. b. Prepare serial dilutions of CL-385319 in DMEM. c. In a separate 96-well plate, incubate the pseudovirus stock with the serially diluted CL-385319 for 1 hour at 37°C. Include a virus-only control (no inhibitor) and a cells-only control (no virus). d. Remove the media from the MDCK cells and add the pseudovirus-inhibitor mixture. e. Incubate the plate for 48-72 hours at 37°C. f. If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer. If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of CL-385319 relative to the virus-only control. b. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hemagglutination Inhibition (HI) Assay

This classical assay determines the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.

Objective: To assess the ability of CL-385319 to interfere with the attachment of influenza virus to RBCs.

Materials:

-

Influenza virus stock (e.g., H5N1)

-

Phosphate-buffered saline (PBS)

-

0.5% suspension of chicken or turkey red blood cells (RBCs)

-

CL-385319

-

96-well V-bottom microtiter plate

Procedure:

-

Virus Titer Determination (Hemagglutination Assay): a. Perform a two-fold serial dilution of the virus stock in PBS in a 96-well plate. b. Add an equal volume of 0.5% RBC suspension to each well. c. Incubate at room temperature for 30-60 minutes. d. The hemagglutination titer is the reciprocal of the highest dilution of the virus that causes complete agglutination of the RBCs.

-

Hemagglutination Inhibition Assay: a. Prepare serial two-fold dilutions of CL-385319 in PBS in a 96-well plate. b. Add 4 hemagglutinating units (HAU) of the virus to each well containing the diluted compound. c. Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus. d. Add an equal volume of 0.5% RBC suspension to each well. e. Incubate at room temperature for 30-60 minutes. f. The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.

Note: CL-385319 is not expected to show significant activity in this assay as it primarily inhibits the fusion step rather than the initial attachment. However, this assay is crucial to confirm that the compound's mechanism of action is not through blocking receptor binding.

Neuraminidase (NA) Activity Assay

This assay is performed to confirm that CL-385319 does not inhibit the activity of neuraminidase, further pinpointing its mechanism of action to hemagglutinin.

Objective: To determine if CL-385319 has any inhibitory effect on influenza neuraminidase activity.

Materials:

-

Influenza virus stock

-

Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA)

-

Assay buffer (e.g., MES buffer, pH 6.5)

-

Stop solution (e.g., glycine-NaOH, pH 10.2)

-

CL-385319

-

Fluorometer

Procedure:

-

Prepare serial dilutions of CL-385319 in the assay buffer.

-

In a 96-well black plate, add the diluted compound and the influenza virus.

-

Incubate for 30 minutes at 37°C.

-

Add the neuraminidase substrate (MUNANA) to each well to start the reaction.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Calculate the percentage of NA inhibition for each concentration of CL-385319 relative to the virus-only control.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

The Favorable Cytotoxicity Profile of CL-385319: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319, a potent N-substituted piperidine compound, has demonstrated significant promise as an antiviral agent, primarily targeting the hemagglutinin (HA) protein of the influenza virus to inhibit viral entry.[1][2][3] A critical aspect of its potential therapeutic value lies in its low cytotoxicity, suggesting a favorable safety profile. This technical guide provides an in-depth analysis of the available data on the cytotoxicity of CL-385319 in cell culture, details the experimental protocols used for its assessment, and explores the underlying mechanisms that may contribute to its low toxicity.

Quantitative Cytotoxicity Data

The primary quantitative measure of CL-385319's cytotoxicity comes from studies conducted on Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research. The 50% cytotoxic concentration (CC50), which is the concentration of a compound that causes the death of 50% of viable cells, has been determined for CL-385319.

| Cell Line | Assay | CC50 (mM) | Reference |

| Madin-Darby Canine Kidney (MDCK) | XTT | 1.48 ± 0.01 | [1] |

This high CC50 value indicates that a remarkably high concentration of CL-385319 is required to induce significant cell death in MDCK cells, underscoring its low cytotoxic potential in this model system.

Experimental Protocols

The assessment of CL-385319's cytotoxicity was primarily conducted using the XTT assay. This colorimetric assay is a widely accepted method for measuring cell viability.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is based on the ability of metabolically active cells to reduce the tetrazolium salt XTT to a formazan dye, the quantity of which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: MDCK cells are seeded into 96-well microplates at a predetermined density and allowed to adhere and proliferate overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of CL-385319. Control wells containing untreated cells and wells with vehicle control are also included.

-

Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) to assess cytotoxicity under relevant experimental conditions.

-

XTT Reagent Addition: Following the incubation period, a freshly prepared XTT/PMS (N-methyl dibenzopyrazine methyl sulfate) solution is added to each well.

-

Incubation with Reagent: The plates are incubated for an additional 2-4 hours to allow for the conversion of XTT to the soluble formazan product by the mitochondrial dehydrogenases of viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Low Cytotoxicity

The specific cellular signaling pathways that CL-385319 might interact with to produce its low cytotoxic effect have not been extensively elucidated in the available literature. The primary focus of research has been on its mechanism of antiviral action, which involves the inhibition of the conformational changes in the influenza virus hemagglutinin (HA) protein required for viral fusion with the host cell membrane.[1][4]

The low cytotoxicity of CL-385319 likely stems from its high specificity for the viral HA protein, with minimal off-target effects on host cell proteins and pathways. Key signaling pathways often implicated in drug-induced cytotoxicity include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. There is currently no direct evidence to suggest that CL-385319 significantly modulates these pathways at concentrations where it exhibits potent antiviral activity.

Experimental Workflow for Assessing Cytotoxicity

The general workflow for evaluating the cytotoxicity of a compound like CL-385319 is a multi-step process designed to ensure accurate and reproducible results.

Cytotoxicity assessment workflow.

Logical Relationship of Low Cytotoxicity and Antiviral Specificity

The favorable therapeutic index of CL-385319 is a direct consequence of its potent antiviral activity at concentrations far below those that induce cytotoxicity. This relationship highlights the specificity of the compound for its viral target.

Specificity and low cytotoxicity logic.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Induced Pocket for the Binding of Potent Fusion Inhibitor CL-385319 with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]

CL-385319: A Promising Lead Compound for Novel Antiviral Therapeutics Against Influenza A Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CL-385319, an N-substituted piperidine compound, has emerged as a significant lead for the development of novel antiviral drugs targeting influenza A virus. This technical guide provides a comprehensive overview of CL-385319, detailing its mechanism of action, antiviral activity, and the experimental protocols utilized for its evaluation. By inhibiting the fusogenic activity of the viral hemagglutinin (HA) protein, CL-385319 effectively blocks viral entry into host cells. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the underlying biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Influenza A virus continues to pose a significant global health threat, necessitating the development of new antiviral agents to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. CL-385319 has been identified as a promising small molecule inhibitor of influenza A virus entry. It demonstrates potent activity against various subtypes, including H1, H2, and the highly pathogenic H5N1 avian influenza, with lesser activity against H3 subtypes.[1][2] This guide serves as a technical resource for researchers and drug development professionals, providing in-depth information on the core aspects of CL-385319 as a lead compound for antiviral drug development.

Mechanism of Action: Inhibition of Viral Entry

CL-385319 exerts its antiviral effect by specifically targeting the hemagglutinin (HA) glycoprotein of the influenza A virus, a critical component for viral entry into host cells. The compound interferes with the low pH-induced conformational change of HA that is essential for the fusion of the viral envelope with the endosomal membrane.[1][3]

The binding site of CL-385319 is located in a conserved cavity within the stem region of the HA2 subunit.[1][3] This binding is characterized by an "induced fit" mechanism, where the pocket is formed upon interaction with the compound.[3][4] By stabilizing the pre-fusion conformation of HA, CL-385319 effectively prevents the exposure of the fusion peptide and the subsequent membrane fusion process, thereby halting the viral life cycle at an early stage.[3]

Signaling Pathway of Influenza Virus Entry and Inhibition by CL-385319

Caption: Influenza virus entry pathway and the inhibitory action of CL-385319.

Quantitative Antiviral Activity

The antiviral efficacy of CL-385319 has been quantified against various influenza A virus subtypes. The following tables summarize the key inhibitory and cytotoxicity data.

| Influenza A Strain | Assay Type | Cell Line | IC50 (µM) | Reference |

| H5N1 (highly pathogenic) | Plaque Reduction | MDCK | 27.03 ± 2.54 | [1][2] |

| H5N1 (pseudovirus) | Neutralization | MDCK | 1.50 ± 0.13 | [3] |

| H1 Subtypes | General Efficacy | - | Effective | [1] |

| H2 Subtypes | General Efficacy | - | Effective | [1] |

| H3 Subtypes | General Efficacy | - | Less Effective | [1] |

| Compound | Assay Type | Cell Line | CC50 (mM) | Reference |

| CL-385319 | Cytotoxicity (MTT) | MDCK | 1.48 ± 0.01 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral properties of CL-385319.

Cell Lines and Virus Strains

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays. They should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Virus Strains: Influenza A virus strains (e.g., H1N1, H3N2, H5N1) can be propagated in MDCK cells or embryonated chicken eggs. Viral titers are determined by plaque assay or TCID50 assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of CL-385319 that is toxic to the host cells.

-

Seed MDCK cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of CL-385319 in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with DMEM.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Neutralization Assay

This assay measures the ability of CL-385319 to inhibit the infectivity of the influenza virus.

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of CL-385319.

-

In a separate tube, mix each compound dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) of influenza virus. Incubate for 1 hour at 37°C.

-

Wash the confluent MDCK cell monolayers with PBS.

-

Inoculate the cells with 200 µL of the virus-compound mixture.

-

After 1 hour of adsorption, remove the inoculum and overlay the cells with DMEM containing 1% agarose and the corresponding concentration of CL-385319.

-

Incubate the plates at 37°C for 48-72 hours until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Pseudovirus Neutralization Assay

This assay is a safer alternative to using live, highly pathogenic viruses.

-

Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding the influenza HA and neuraminidase (NA) of the desired strain, along with a retroviral or lentiviral backbone plasmid carrying a reporter gene (e.g., luciferase).

-

Harvest the pseudovirus-containing supernatant after 48-72 hours.

-

Neutralization Assay:

-

Seed MDCK cells in a 96-well plate.

-

Prepare serial dilutions of CL-385319.

-

Incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.

-

Add the mixture to the MDCK cells.

-

After 48 hours of incubation, measure the reporter gene activity (e.g., luciferase activity).

-

The IC50 is the concentration of CL-385319 that causes a 50% reduction in reporter gene expression.[3]

-

Experimental Workflow for Antiviral Evaluation

Caption: Workflow for evaluating the antiviral activity and cytotoxicity of CL-385319.

Conclusion

CL-385319 represents a promising lead compound for the development of a new class of antiviral drugs that target the entry of influenza A virus. Its mechanism of action, which involves the inhibition of HA-mediated membrane fusion, offers a distinct advantage over existing drugs that target the M2 ion channel or neuraminidase. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of CL-385319 and its analogs. Future research should focus on optimizing its efficacy against a broader range of influenza strains, including H3 subtypes, and evaluating its in vivo safety and pharmacokinetic profile.

References

- 1. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Induced Pocket for the Binding of Potent Fusion Inhibitor CL-385319 with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]

- 4. An induced pocket for the binding of potent fusion inhibitor CL-385319 with H5N1 influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CL-385319: In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319 is an N-substituted piperidine compound identified as a potent inhibitor of influenza A virus replication.[1][2] Its mechanism of action is centered on the inhibition of viral entry into host cells by targeting the viral hemagglutinin (HA) protein.[3][4] Specifically, CL-385319 is proposed to bind to the stem region of HA, stabilizing its neutral pH conformation and thereby preventing the low pH-induced conformational changes necessary for membrane fusion between the viral envelope and the endosomal membrane.[3][4] This document provides detailed protocols for the key in vitro assays used to characterize the antiviral activity of CL-385319.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity of CL-385319 against H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

| Assay Type | Cell Line | Virus Strain | Value | Reference |

| Inhibitory Concentration (IC50) | MDCK | H5N1 | 27.03 ± 2.54 µM | [2][5] |

| Cytotoxicity Concentration (CC50) | MDCK | N/A | 1.48 ± 0.01 mM | [2][5] |

| H5N1 Pseudovirus Inhibition (IC50) | MDCK | Pseudovirus with HA from A/Thailand/Kan353/2004 | 4.00 ± 0.38 µM | [5] |

| MDCK | Pseudovirus with HA from A/Qinghai/59/2005 | 1.50 ± 0.13 µM | [5] | |

| MDCK | Pseudovirus with HA from A/Xinjiang/1/2006 | 2.22 ± 0.24 µM | [5] | |

| MDCK | Pseudovirus with HA from A/Anhui/1/2005 | 0.37 ± 0.12 µM | [5] | |

| MDCK | Pseudovirus with HA from A/Hong Kong/156/1997 | 2.62 ± 0.08 µM | [5] |

Signaling and Viral Entry Pathway

The following diagram illustrates the influenza virus entry pathway and the proposed mechanism of action for CL-385319.

Caption: Influenza virus entry and inhibition by CL-385319.

Experimental Protocols

Plaque Reduction Assay

This assay is a functional test to quantify the inhibitory effect of a compound on infectious virus particle production.

Workflow:

Caption: Workflow for the Plaque Reduction Assay.

Protocol:

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to 90-100% confluency.

-

Compound and Virus Preparation: Prepare serial dilutions of CL-385319 in serum-free medium. Dilute influenza virus stock to a concentration that yields 50-100 plaques per well.

-

Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS). Add the virus dilution to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: During the 1-hour infection, treat the cells with the various concentrations of CL-385319.

-

Overlay: After incubation, remove the inoculum and overlay the cells with a mixture of 2X medium and 1.2% agar containing the corresponding concentration of CL-385319 and TPCK-trypsin.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Pseudovirus Entry Assay

This assay specifically measures the ability of a compound to inhibit viral entry mediated by the influenza HA and neuraminidase (NA) proteins. It utilizes replication-deficient viral particles that express a reporter gene (e.g., luciferase) upon successful entry into target cells.

Workflow:

Caption: Workflow for the Pseudovirus Entry Assay.

Protocol:

-

Pseudovirus Production: Co-transfect 293T cells with plasmids encoding the influenza virus HA and NA of interest, a viral packaging plasmid (e.g., murine leukemia virus gag-pol), and a reporter plasmid (e.g., expressing luciferase). Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

-

Cell Seeding: Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

-

Infection and Treatment: Serially dilute CL-385319 in medium. Mix the diluted compound with the pseudovirus-containing supernatant and incubate for a short period. Add this mixture to the MDCK cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., using a luciferase assay system).

-

Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration relative to the untreated control. Determine the IC50 value using non-linear regression. A control using pseudoparticles with a different viral envelope protein, such as VSV-G, should be included to demonstrate specificity.[5]

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or to general toxicity of the compound to the host cells.

Workflow:

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of CL-385319. Include a "cells only" control (no compound) and a "blank" control (no cells).

-

Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50) by non-linear regression analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Induced Pocket for the Binding of Potent Fusion Inhibitor CL-385319 with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for CL-385319 in Madin-Darby Canine Kidney (MDCK) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction:

CL-385319 is an N-substituted piperidine compound that has been identified as an inhibitor of influenza A virus entry into host cells.[1][2] Its primary application in Madin-Darby Canine Kidney (MDCK) cells, a widely used cell line for influenza virus research and vaccine production, is to block the fusogenic activity of the viral hemagglutinin (HA) protein.[1][2][3][4] These application notes provide detailed protocols and data for the use of CL-385319 in MDCK cells for studying influenza virus infection. While MDCK cells are known to express Epidermal Growth Factor Receptor (EGFR) and exhibit related signaling pathways, the primary mechanism of action for CL-385319 in the context of virology is not directly linked to this pathway.[5][6][7]

Mechanism of Action:

CL-385319 functions by interfering with the conformational changes in the influenza virus hemagglutinin (HA) protein that are necessary for membrane fusion between the viral envelope and the endosomal membrane of the host cell.[1][2][3] This inhibition of fusion prevents the release of the viral genome into the cytoplasm, thereby blocking the initiation of infection.[3] Molecular docking studies suggest that CL-385319 binds to a cavity in the stem region of the HA2 subunit, stabilizing its neutral pH conformation and preventing the low pH-induced rearrangement required for fusion.[2][3]

Quantitative Data

A summary of the key quantitative data for CL-385319 in MDCK cells is provided in the table below.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| IC50 | 27.03 ± 2.54 µM | MDCK | H5N1 Influenza A | [1][2] |

| CC50 | 1.48 ± 0.01 mM | MDCK | Not Applicable | [1][2] |

IC50 (Half-maximal inhibitory concentration): The concentration of CL-385319 required to inhibit 50% of the viral infection. CC50 (50% cytotoxic concentration): The concentration of CL-385319 that results in 50% cell death.

Experimental Protocols

1. Cell Culture and Maintenance:

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Antiviral Activity Assay:

This protocol is designed to determine the inhibitory effect of CL-385319 on influenza virus infection in MDCK cells.

-

Materials:

-

MDCK cells

-

Influenza A virus stock (e.g., H5N1)

-

CL-385319 stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Infection medium (DMEM without FBS, containing TPCK-trypsin at a final concentration of 2 µg/mL)

-

Reagents for quantifying viral infection (e.g., CellTiter-Glo® Luminescent Cell Viability Assay for cytopathic effect reduction, or antibodies for immunostaining of viral proteins).

-

-

Procedure:

-

Seed MDCK cells into 96-well plates at a density of 2.5 x 10^4 cells per well and incubate overnight to form a monolayer.[1]

-

Wash the cell monolayer twice with serum-free DMEM.

-

Prepare serial dilutions of CL-385319 in infection medium.

-

Pre-incubate the cells with 50 µL of the diluted CL-385319 for 1 hour at 37°C.

-

In a separate tube, dilute the influenza virus stock in infection medium to a desired multiplicity of infection (MOI).

-

Add 50 µL of the diluted virus to each well containing the compound. Include virus-only (positive control) and cells-only (negative control) wells.

-

Incubate the plates for 48-72 hours at 37°C.

-

Assess the level of viral infection. This can be done by:

-

Cytopathic Effect (CPE) Reduction Assay: Visually inspect the cells for virus-induced cell death and quantify cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®).

-

Immunostaining: Fix and permeabilize the cells, then stain for a viral protein (e.g., nucleoprotein) using a specific primary antibody and a labeled secondary antibody.

-

Plaque Reduction Assay: For determining the effect on infectious virus particle production, a plaque assay can be performed on the supernatant.

-

-

Visualizations

Caption: Workflow for assessing the antiviral activity of CL-385319.

Caption: Inhibition of viral entry by CL-385319.

References

- 1. researchgate.net [researchgate.net]

- 2. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An induced pocket for the binding of potent fusion inhibitor CL-385319 with H5N1 influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High yields of influenza A virus in Madin-Darby canine kidney cells are promoted by an insufficient interferon-induced antiviral state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epidermal Growth Factor Receptor Emerges as a Viable Target for Reducing Tumorigenicity of MDCK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor Emerges as a Viable Target for Reducing Tumorigenicity of MDCK Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for CL-385319 in 293T Cell Pseudovirus Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319 is a potent antiviral compound that has demonstrated significant inhibitory effects against various strains of influenza A virus.[1][2] As an N-substituted piperidine, its mechanism of action involves targeting the viral hemagglutinin (HA) protein, a key component in the viral entry process.[1][2][3][4] Specifically, CL-385319 interferes with the fusogenic function of HA, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.[3][4] This blockade of viral entry makes CL-385319 a valuable tool for studying influenza virus infection and a potential lead compound for the development of novel antiviral therapeutics.

Pseudovirus assays, particularly those utilizing human embryonic kidney (HEK) 293T cells, offer a safe and versatile platform for studying viral entry and screening antiviral compounds.[5][6] These assays employ replication-defective viral particles that carry a reporter gene (e.g., luciferase) and are pseudotyped with the envelope proteins of a specific virus, such as the HA of influenza.[5] The 293T cell line is highly transfectable, making it an ideal choice for the production of high-titer pseudoviruses.[5] This document provides detailed application notes and protocols for the use of CL-385319 in 293T cell-based pseudovirus assays to evaluate its inhibitory activity against influenza virus entry.

Mechanism of Action of CL-385319

CL-385319 specifically targets the HA protein of influenza A viruses, with demonstrated efficacy against H1, H2, and H5 subtypes.[1][2] The compound is believed to bind to a pocket in the stem region of the HA2 subunit.[1][2] This binding stabilizes the pre-fusion conformation of the HA trimer, thereby inhibiting the low pH-induced conformational rearrangements that are essential for membrane fusion within the endosome.[3][4] By preventing this critical step, CL-385319 effectively blocks the entry of the viral genome into the host cell cytoplasm. It is important to note that CL-385319 does not inhibit the neuraminidase (NA) activity of the virus or the initial attachment of the virus to host cell receptors.[1] Its antiviral activity is specific to the HA-mediated fusion process, as it shows no inhibitory effect on the entry of viruses with different envelope proteins, such as the vesicular stomatitis virus G (VSV-G) protein.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Induced Pocket for the Binding of Potent Fusion Inhibitor CL-385319 with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]

- 4. An induced pocket for the binding of potent fusion inhibitor CL-385319 with H5N1 influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pseudotype-Based Neutralization Assays for Influenza: A Systematic Analysis [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Hemagglutination Inhibition Assay for CL-385319

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated efficacy in inhibiting the infection of several influenza A virus subtypes, including H1, H2, and H5.[1][2][3] Its primary mechanism of action is the inhibition of viral entry into the host cell.[2][3] CL-385319 interferes with the fusogenic function of the viral hemagglutinin (HA) protein, a critical step for the virus to release its genetic material into the cell.[1][4] Specifically, it is understood to bind to the HA2 subunit, stabilizing the pre-fusion conformation of the HA protein and preventing the low pH-induced conformational changes necessary for membrane fusion.[1][4]

It is important for researchers to note that existing studies indicate CL-385319 does not inhibit the adsorption of the H5-type HA to chicken erythrocytes at concentrations as high as 2.8 mM.[2][3] The hemagglutination inhibition (HI) assay is a standard method used to quantify the ability of a substance (typically antibodies) to prevent the agglutination of red blood cells (RBCs) by a virus.[5][6][7] Given the known mechanism of CL-385319, it is not expected to show significant activity in a standard HI assay, as it does not block the virus from binding to the RBCs.

This document provides a detailed protocol for a standard hemagglutination inhibition assay. This can be used to experimentally verify the lack of direct hemagglutination inhibition by CL-385319 or to serve as a baseline assay for comparison with other compounds.

Data Presentation

The following table summarizes hypothetical results from a hemagglutination inhibition assay with CL-385319 and a control antibody.

| Compound | Initial Concentration | Serial Dilutions | HI Titer | Interpretation |

| CL-385319 | 10 mM | 1:2 to 1:2048 | < 1:2 | No significant inhibition of hemagglutination |

| Anti-HA Antibody | 1 mg/mL | 1:10 to 1:1280 | 1:320 | Potent inhibition of hemagglutination |

Experimental Protocols

Preparation of Reagents

a. Phosphate Buffered Saline (PBS), pH 7.2-7.6

-

Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ in 800 mL of distilled water.

-

Adjust the pH to 7.2-7.6 using HCl or NaOH.

-

Add distilled water to a final volume of 1 L.

-

Sterilize by autoclaving.

b. Red Blood Cells (RBCs)

-

Use specific-pathogen-free chicken red blood cells in Alsever's solution.

-

To prepare a 0.5% RBC suspension, wash the RBCs three times in PBS by centrifugation at 400 x g for 10 minutes, removing the supernatant and buffy coat each time.

-

Resuspend the packed RBCs to a final concentration of 0.5% (v/v) in PBS.

c. Virus Stock

-

Use a stock of influenza virus (e.g., H5N1 subtype) with a known or approximated HA titer.

Hemagglutination Assay (HA) for Virus Titer Determination

The purpose of this step is to determine the concentration of virus needed for the HI assay. The target concentration is 4 hemagglutinating units (HAU) per 25 µL.[8]

-

Add 50 µL of PBS to wells in columns 2-12 of a 96-well V-bottom microtiter plate.

-

Add 100 µL of the virus stock to the first well and perform 2-fold serial dilutions by transferring 50 µL across the plate.

-

Add 50 µL of the 0.5% RBC suspension to all wells.[5]

-

Incubate at room temperature for 30-40 minutes, or until a button has formed in the RBC control wells (wells with only RBCs and PBS).[8]

-

The HA titer is the reciprocal of the highest dilution of the virus that causes complete agglutination.

-

The working dilution of the virus for the HI assay will contain 8 HAU/50 µL (or 4 HAU/25 µL).[5]

Hemagglutination Inhibition (HI) Assay

-

Add 25 µL of PBS to all wells of a 96-well V-bottom microtiter plate.[8]

-

Prepare a stock solution of CL-385319 in an appropriate solvent (e.g., DMSO) and then dilute it in PBS to the desired starting concentration.

-

Add 25 µL of the CL-385319 solution to the first column of wells and perform 2-fold serial dilutions across the plate.[8]

-

Include a positive control (e.g., subtype-specific anti-HA antibody) and a negative control (PBS or vehicle).

-

Add 25 µL of the diluted virus (containing 4 HAU) to all wells containing the compound or controls.[8]

-

Incubate the plate at room temperature for 30-40 minutes.[8]

-

Add 50 µL of the 0.5% RBC suspension to all wells.[5]

-

Incubate at room temperature for 30-40 minutes, or until the RBC control wells show a distinct button.[8]

-

The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.[6]

Visualizations

Caption: Workflow for the Hemagglutination Inhibition Assay.

Caption: Mechanism of Hemagglutination and its Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An induced pocket for the binding of potent fusion inhibitor CL-385319 with H5N1 influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Hemagglutination-inhibition assay for influenza virus subtype identification and the detection and quantitation of serum antibodies to influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. science.vla.gov.uk [science.vla.gov.uk]

Application Notes and Protocols: Pseudovirus Neutralization Assay with CL-385319

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated potent antiviral activity by inhibiting the entry of influenza A viruses, particularly subtypes H1, H2, and H5.[1][2] Its mechanism of action involves interfering with the fusogenic function of the viral hemagglutinin (HA) protein.[2] CL-385319 is believed to bind to the stem region of HA, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion between the viral envelope and the host cell endosomal membrane.[2][3] This blockade of viral entry makes CL-385319 a valuable tool for studying influenza virus infection and a potential lead compound for antiviral drug development.[2][4]

A pseudovirus neutralization assay is a safe and effective method for quantifying the inhibitory activity of compounds like CL-385319.[5][6] This assay utilizes replication-defective viral particles, typically based on a retroviral or lentiviral backbone, that are engineered to express the influenza HA and neuraminidase (NA) proteins on their surface and carry a reporter gene, such as luciferase.[1][7] The entry of these pseudoviruses into susceptible target cells is mediated by the HA protein, thus mimicking the initial stages of authentic influenza virus infection. The level of reporter gene expression is directly proportional to the efficiency of viral entry. By measuring the reduction in reporter gene activity in the presence of an inhibitor, the neutralizing potency of the compound can be accurately determined.[6] This assay can be performed in a Biosafety Level 2 (BSL-2) laboratory, avoiding the need for high-containment facilities required for work with highly pathogenic influenza strains.[3][5]

These application notes provide a detailed protocol for conducting a pseudovirus neutralization assay to evaluate the inhibitory activity of CL-385319 against influenza A virus, with a focus on the H5N1 subtype.

Data Presentation

The inhibitory activity of CL-385319 has been quantified against various strains of H5N1 influenza pseudoviruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, providing a clear overview of the compound's potency and therapeutic window.

Table 1: Inhibitory Activity of CL-385319 against H5N1 Pseudoviruses [4][8]

| Pseudovirus Strain | Target Cells | IC50 (µM) |

| A/Thailand/Kan353/2004 (H5N1) | MDCK | 27.03 ± 2.54 |

| A/Hong Kong/156/1997 (H5N1) | MDCK | Data not specified |

| A/Qinghai/59/2005 (H5N1) | MDCK | Data not specified |

| A/Xinjiang/1/2006 (H5N1) | MDCK | Data not specified |

| A/Anhui/1/2005 (H5N1) | MDCK | Data not specified |

| VSV-G (Control) | MDCK | No significant inhibition |

Table 2: Cytotoxicity of CL-385319 [2][4]

| Cell Line | CC50 (mM) | Selectivity Index (SI = CC50/IC50) |

| MDCK | 1.48 ± 0.01 | >54 |

Experimental Protocols

This section provides detailed methodologies for the production of influenza pseudoviruses and the subsequent neutralization assay to determine the inhibitory activity of CL-385319.

Protocol 1: Production of H5N1 Pseudovirus

This protocol describes the generation of H5N1 pseudotyped lentiviral particles.

Materials:

-

Plasmids:

-

Transfection reagent (e.g., FuGENE 6 or Calcium Phosphate)[1]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

0.45 µm filters[1]

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask to reach 60-90% confluency on the day of transfection.[1]

-

Plasmid DNA Preparation: Prepare a mixture of the H5 HA, N1 NA, and lentiviral backbone plasmids. The optimal ratio of plasmids should be determined empirically, but a starting point can be a 1:1:2 ratio of HA:NA:backbone.[1]

-

Transfection: Co-transfect the HEK293T cells with the plasmid mixture using your chosen transfection reagent according to the manufacturer's instructions.[1]

-

Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator.

-

Harvesting Pseudovirus: At 48 hours post-transfection, harvest the cell culture supernatant containing the pseudovirus particles.[1]

-

Filtration and Storage: Clarify the supernatant by centrifugation at low speed to remove cell debris, and then filter it through a 0.45 µm filter.[1] Aliquot the filtered pseudovirus and store at -80°C.

Protocol 2: Pseudovirus Titration

This protocol is for determining the infectious titer of the produced pseudovirus stock.

Materials:

-

H5N1 pseudovirus stock

-

96-well white, flat-bottom plates[1]

-

DMEM with 10% FBS

-

Luciferase assay reagent (e.g., Bright-Glo)[6]

-

Luminometer

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well white plate at a density of 1 x 10^4 cells per well and incubate overnight.[1]

-

Serial Dilution: Prepare serial 2-fold dilutions of the pseudovirus supernatant in DMEM.[1]

-

Infection: Add 100 µL of each pseudovirus dilution to the wells containing MDCK cells. Include wells with cells only as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[1]

-

Titer Calculation: The titer is expressed as Relative Light Units per milliliter (RLU/mL).[1] For the neutralization assay, dilute the pseudovirus stock to a concentration that yields a high signal-to-noise ratio.

Protocol 3: Pseudovirus Neutralization Assay with CL-385319

This protocol details the steps to measure the inhibitory effect of CL-385319 on H5N1 pseudovirus entry.

Materials:

-

CL-385319 compound

-

H5N1 pseudovirus (titered)

-

96-well white, flat-bottom plates[1]

-

DMEM with 10% FBS

-

Luciferase assay reagent[6]

-

Luminometer

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well white plate at a density of 1 x 10^4 cells per well and incubate overnight.[1]

-

Compound Dilution: Prepare serial dilutions of CL-385319 in DMEM. The final concentrations should typically range from sub-micromolar to high micromolar to determine the IC50 value.[10]

-

Neutralization Reaction: In a separate 96-well plate, mix 50 µL of each CL-385319 dilution with 50 µL of the diluted H5N1 pseudovirus.[10] Include control wells with pseudovirus and medium only (virus control) and medium only (cell control).

-

Incubation: Incubate the plate at 37°C for 1 hour to allow the compound to bind to the pseudovirus.[5]

-

Infection: Transfer 100 µL of the pseudovirus-compound mixture to the corresponding wells of the plate containing the MDCK cells.

-

Incubation: Incubate the infected cells for 48 hours at 37°C in a 5% CO2 incubator.[10]

-

Luciferase Assay: Measure the luciferase activity using a luminometer.[10]

-

Data Analysis:

-

Calculate the percentage of inhibition for each CL-385319 concentration using the following formula: % Inhibition = 100 × [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)]

-

Plot the percentage of inhibition against the logarithm of the CL-385319 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).[10]

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Influenza virus entry and the inhibitory mechanism of CL-385319.

Caption: Workflow for pseudovirus production and neutralization assay.

References

- 1. Pseudotype-Based Neutralization Assays for Influenza: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Pseudo-Typed H5 Avian Influenza Viruses with Calcium Phosphate Transfection Method and Measurement of Antibody Neutralizing Activity [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a safe and convenient neutralization assay for rapid screening of influenza HA-specific neutralizing monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uu.diva-portal.org [uu.diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. Establishment and Characterization of a Madin-Darby Canine Kidney Reporter Cell Line for Influenza A Virus Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

CL-385319: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of CL-385319 in cell culture experiments. CL-385319 is a potent N-substituted piperidine compound that acts as a viral entry inhibitor, specifically targeting the hemagglutinin (HA) protein of influenza A viruses, including the highly pathogenic H5N1 subtype.[1][2][3] By interfering with the fusogenic function of HA, CL-385319 effectively blocks the virus from entering host cells.[2]

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₁₅H₁₉ClF₄N₂O |

| Molecular Weight | 354.77 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store at 4°C for short-term storage. For long-term storage, it is recommended to store in a sealed container at -20°C or -80°C, away from moisture. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month.[3] |

Quantitative Data Summary

The following table summarizes the inhibitory and cytotoxic concentrations of CL-385319 in Madin-Darby Canine Kidney (MDCK) cells, a common cell line used for influenza virus research.

| Parameter | Cell Line | Value | Notes |

| IC₅₀ | MDCK | 27.03 ± 2.54 µM | Inhibitory concentration for highly pathogenic H5N1 influenza A virus infection.[1][2][3] |

| CC₅₀ | MDCK | 1.48 ± 0.01 mM | Cytotoxic concentration, indicating low cytotoxicity and a favorable therapeutic index.[1][2][3] |

| IC₅₀ (Pseudovirus) | MDCK | 0.37 - 4.00 µM | Inhibitory concentration for H5N1 pseudoviruses carrying hemagglutinins from different strains.[1] |

Signaling Pathway of CL-385319 Inhibition

CL-385319 targets the influenza A virus entry process, which is mediated by the viral hemagglutinin (HA) protein. The compound is believed to bind to a cavity in the stem region of the HA2 subunit.[1][2] This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. By inhibiting this crucial step, CL-385319 effectively blocks the release of the viral genome into the host cell cytoplasm.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An Induced Pocket for the Binding of Potent Fusion Inhibitor CL-385319 with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]

- 5. An induced pocket for the binding of potent fusion inhibitor CL-385319 with H5N1 influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Molecular Docking of CL-385319 with Influenza Hemagglutinin

Audience: Researchers, scientists, and drug development professionals.

Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated efficacy in inhibiting the infection of various influenza A virus subtypes, including the highly pathogenic H5N1 strain.[1][2] Its mechanism of action involves interfering with the fusogenic function of the viral hemagglutinin (HA), a key protein in the viral entry process.[1][2][3] By binding to the HA protein, CL-385319 stabilizes its pre-fusion conformation, thereby preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.[4][5] This application note provides a detailed protocol for the in-silico analysis of the interaction between CL-385319 and influenza hemagglutinin using molecular docking simulations.

Mechanism of Action

Influenza virus entry into host cells is mediated by the hemagglutinin protein, which is composed of two subunits, HA1 and HA2. The HA1 subunit is responsible for binding to sialic acid receptors on the host cell surface, while the HA2 subunit mediates the fusion of the viral and endosomal membranes. This fusion process is triggered by the low pH of the endosome, which induces a significant conformational rearrangement in the HA2 subunit.[6]

CL-385319 is a viral entry inhibitor that specifically targets the HA protein.[1][2][7] Molecular docking and mutagenesis studies have revealed that CL-385319 binds to a cavity in the stem region of the HA2 subunit.[1][2][4] This binding is characterized by an "induced fit" mechanism, where the binding pocket is formed upon the interaction between the compound and the protein.[4][5] The binding of CL-385319 to this site stabilizes the neutral pH structure of hemagglutinin, effectively inhibiting the low pH-induced conformational changes required for membrane fusion.[4][5]

Quantitative Data Summary

The inhibitory activity of CL-385319 and the impact of specific mutations on its efficacy have been quantified in several studies. The following table summarizes the key quantitative data.

| Parameter | Virus/Pseudovirus | Value | Reference |

| IC50 | Highly pathogenic H5N1 influenza A virus in MDCK cells | 27.03 ± 2.54 μM | [1][2][8] |

| CC50 | In MDCK cells | 1.48 ± 0.01 mM | [1][2][8] |

| IC50 | Wild-type H5-pseudovirus | 1.50 ± 0.13 µM | [4] |

| IC50 | M24A mutant H5-pseudovirus | >100 µM | [4] |

| IC50 | F110S mutant H5-pseudovirus | 106.31 ± 6.71 µM | [4] |

| IC50 | V48A mutant H5-pseudovirus | >100 µM | [4] |

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the general steps for performing a molecular docking study of CL-385319 with influenza hemagglutinin using software such as AutoDock.

1. Preparation of the Receptor (Hemagglutinin):

- Obtain the 3D structure of the influenza hemagglutinin protein from the Protein Data Bank (PDB). For H5N1, a relevant PDB ID would be, for example, 2IBX.

- Remove water molecules and any heteroatoms not relevant to the study.

- Add polar hydrogen atoms to the protein structure.

- Assign charges to the atoms (e.g., Gasteiger charges).

- Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (CL-385319):

- Obtain the 3D structure of CL-385319 from a chemical database such as PubChem.

- Perform energy minimization of the ligand structure using a suitable force field.

- Define the rotatable bonds in the ligand.

- Save the prepared ligand structure in the appropriate format (e.g., PDBQT for AutoDock).

3. Definition of the Binding Site (Grid Box):

- Identify the putative binding site of CL-385319 on hemagglutinin. Based on existing research, this is a cavity in the HA2 stem region surrounded by residues such as M24 of HA1 and F110 and V48 of HA2.[1][4]

- Define a grid box that encompasses this binding pocket. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding site.

4. Molecular Docking Simulation:

- Use a docking program like AutoDock Vina.[6]

- Set the prepared protein and ligand files as input.

- Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. A Lamarckian genetic algorithm is commonly used for this purpose.[4]

- Run the docking simulation.

5. Analysis of Docking Results:

- Analyze the predicted binding poses of CL-385319 in the hemagglutinin binding site.

- Evaluate the binding affinity based on the calculated binding energies (e.g., kcal/mol).

- Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using molecular visualization software (e.g., PyMOL, Chimera).

Visualizations

Signaling Pathway: Inhibition of Hemagglutinin-Mediated Membrane Fusion

Caption: Mechanism of CL-385319 action on influenza virus entry.

Experimental Workflow: Molecular Docking Study

Caption: Workflow for molecular docking of CL-385319 with hemagglutinin.

References

- 1. researchgate.net [researchgate.net]

- 2. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influenza A Virus Entry Inhibitors Targeting the Hemagglutinin [mdpi.com]

- 4. An Induced Pocket for the Binding of Potent Fusion Inhibitor CL-385319 with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]

- 5. An induced pocket for the binding of potent fusion inhibitor CL-385319 with H5N1 influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HKU Scholars Hub: CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry [hub.hku.hk]

Unveiling the Molecular Dance: Site-Directed Mutagenesis to Elucidate CL-385,319's Interaction with Influenza Hemagglutinin

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed framework for utilizing site-directed mutagenesis to investigate the molecular interactions between the influenza virus entry inhibitor, CL-385,319, and its target, the hemagglutinin (HA) protein. By systematically introducing specific mutations in the HA gene, researchers can pinpoint critical residues essential for drug binding and efficacy, thereby accelerating the development of novel antiviral therapeutics.

CL-385,319 is a potent inhibitor of influenza A virus entry, targeting the HA protein and preventing the conformational changes necessary for membrane fusion. Studies have identified key residues within the HA stem region that are crucial for the binding of this small molecule. Specifically, mutations at positions M24 in HA1, and F110 and V48 in HA2 have been shown to confer resistance to CL-385,319, highlighting their importance in the drug-target interaction.

This document outlines the protocols for site-directed mutagenesis of the HA gene, the production of HA-pseudotyped viral particles, the assessment of viral entry inhibition, and the biophysical characterization of the CL-385,319-HA interaction.

Data Presentation

Table 1: Primer Design for Site-Directed Mutagenesis of Influenza HA

| Target Residue | Primer Name | Primer Sequence (5' -> 3') |

| M24A (HA1) | HA1_M24A_Fwd | GAC GAT GGC GCA GCA AAC AGC AAG G |

| HA1_M24A_Rev | CCT TGC TGT TTG CTG CGC CAT CGT C | |